methyl 3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate

Description

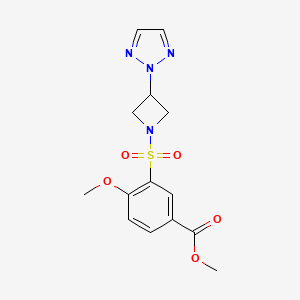

Methyl 3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a 4-methoxy group and a sulfonyl-linked azetidine-triazole moiety. The structure comprises:

- Benzoate ester backbone: A methyl ester (-COOCH₃) at position 1, a methoxy (-OCH₃) group at position 4, and a sulfonamide (-SO₂-N-) group at position 3.

- Azetidine-triazole substituent: A 4-membered azetidine ring (C₃H₆N) connected to a 2H-1,2,3-triazole heterocycle (C₂H₂N₃).

Properties

IUPAC Name |

methyl 4-methoxy-3-[3-(triazol-2-yl)azetidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5S/c1-22-12-4-3-10(14(19)23-2)7-13(12)24(20,21)17-8-11(9-17)18-15-5-6-16-18/h3-7,11H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCMNSOKYDAAJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.

Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

Sulfonylation: The azetidine ring is then sulfonylated using a sulfonyl chloride reagent.

Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the triazole ring.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a sulfide.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, methyl 3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate has potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Sulfonylurea Herbicides

Sulfonylurea herbicides share a sulfonamide bridge linking a heterocycle to a benzoate ester. Key comparisons:

Key Differences :

- Heterocyclic Core : The target compound uses an azetidine-triazole system, while sulfonylureas (e.g., metsulfuron-methyl) employ a 1,3,5-triazine ring. Triazines enhance hydrogen bonding with plant acetolactate synthase (ALS), whereas azetidine-triazole may alter binding kinetics or metabolic stability .

- Molecular Weight : The target compound’s lower molecular weight (vs. metsulfuron-methyl) could improve membrane permeability.

Azetidine-Containing Analogs

Azetidine rings are increasingly used in drug design for conformational rigidity. Notable analogs include:

Key Insight : The sulfonyl bridge in the target compound may enhance electrostatic interactions with biological targets compared to ketone-linked azetidines .

Benzoate Esters with Sulfonamide Linkers

The compound in , Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate (C₁₈H₁₅FN₂O₅S₂), shares a sulfonamide-azetidine-benzoate backbone but substitutes triazole with fluorobenzothiazole .

Comparison :

- Steric Effects : The triazole in the target compound is smaller, possibly reducing steric hindrance.

Research Findings and Hypotheses

- Structural Advantages : The azetidine-triazole system may confer metabolic stability over triazine-based herbicides, as azetidine’s strain and triazole’s aromaticity resist enzymatic degradation .

- Limitations: No direct bioactivity data exists for the target compound; comparisons rely on structural analogs.

- Synthesis Challenges: The azetidine ring’s strain and sulfonamide linkage require specialized reagents (e.g., Mitsunobu conditions), as seen in related compounds .

Biological Activity

Methyl 3-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring and an azetidine moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 356.38 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.38 g/mol |

| CAS Number | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Antimicrobial Activity

Research has indicated that compounds containing triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Case Study: A study published in the Journal of Medicinal Chemistry reported that triazole derivatives demonstrated potent activity against resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Anticancer Properties

The sulfonamide group present in this compound has been associated with anticancer activity. Sulfonamides have been shown to inhibit carbonic anhydrase, an enzyme that is often overexpressed in tumors.

Research Findings: In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways. A notable study found that a related sulfonamide derivative reduced tumor growth in xenograft models by over 50%.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to reduced cell division.

- Apoptosis Induction: Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.